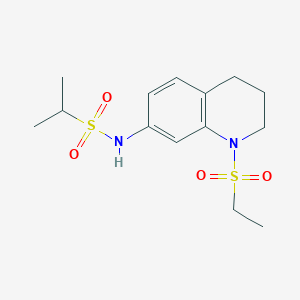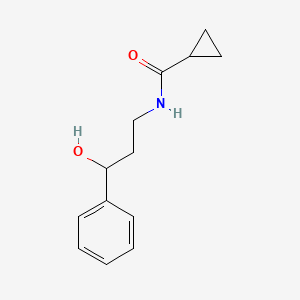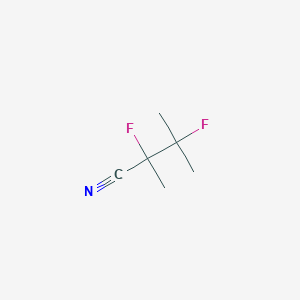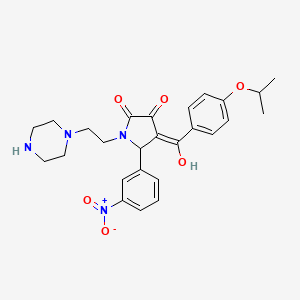
8-Chloronaphthalen-2-ol
Vue d'ensemble
Description
8-Chloronaphthalen-2-ol is an organic compound with the molecular formula C₁₀H₇ClO. It is a derivative of naphthalene, where a chlorine atom is substituted at the 8th position and a hydroxyl group at the 2nd position. This compound is known for its role as a metabolite of naphthalene and as a precursor to quinones, which are essential in various biochemical reactions .
Mécanisme D'action
Target of Action
8-Chloronaphthalen-2-ol is a chemical substance that can be found in the environment . It is a metabolite of naphthalene and a precursor to quinones, which are natural organic compounds used as electron donors in biochemical reactions
Mode of Action
It is known to be a metabolite of naphthalene and a precursor to quinones . Quinones are known to participate in electron transfer reactions, which are crucial for various biochemical processes.
Biochemical Pathways
This compound can be found in soil bacteria, where it is metabolized by 3-bromosalicylic acid . This suggests that it may play a role in certain microbial metabolic pathways.
Action Environment
This compound is found in the environment, suggesting that environmental factors may influence its action, efficacy, and stability . .
Analyse Biochimique
Biochemical Properties
8-Chloronaphthalen-2-ol plays a role in biochemical reactions as a precursor to quinones . These quinones are natural organic compounds that act as electron donors in biochemical reactions .
Metabolic Pathways
This compound is involved in the metabolic pathway of naphthalene .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloronaphthalen-2-ol can be achieved through several methods. One common approach involves the chlorination of naphthalen-2-ol. This reaction typically requires the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃) under controlled temperature conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Chloronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important in electron transfer processes.
Reduction: Reduction reactions can convert this compound to its corresponding naphthol derivative.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinones
Reduction: Naphthol derivatives
Substitution: Various substituted naphthalen-2-ol derivatives.
Applications De Recherche Scientifique
8-Chloronaphthalen-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor to more complex molecules.
Biology: The compound is studied for its role in biochemical pathways involving quinones.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting oxidative stress.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
- 1-Chloronaphthalen-2-ol
- 8-Bromonaphthalen-2-ol
- 8-Iodonaphthalen-2-ol
Comparison: 8-Chloronaphthalen-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical properties. Compared to its bromine and iodine analogs, the chlorine derivative exhibits different reactivity and stability. The presence of the hydroxyl group at the 2nd position also influences its chemical behavior, making it a valuable intermediate in various synthetic pathways .
Propriétés
IUPAC Name |
8-chloronaphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-6,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMAIDLOXKONHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)O)C(=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871364 | |
| Record name | 8-Chloronaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29921-50-4 | |
| Record name | 8-Chloro-2-naphthol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029921504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Chloronaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B3008776.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3008777.png)


![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3008781.png)
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B3008782.png)

![1-[(2-Methylphenyl)methyl]-1h-pyrazole](/img/structure/B3008787.png)


![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B3008792.png)



